REACTION_SMILES
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[CH3:22][OH:23].[K+:21].[NH2:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][c:8]2[c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14][cH:15][cH:16][cH:17]2)[cH:18][cH:19]1.[OH-:20]>>[NH2:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][c:8]2[c:9]([C:10](=[O:11])[OH:12])[cH:14][cH:15][cH:16][cH:17]2)[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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COC(=O)c1ccccc1Cc1ccc(CN)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1Cc1ccc(CN)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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NCc1ccc(Cc2ccccc2C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |